(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, also known as (R)-4-OTN, is a chemical compound that belongs to the class of naphthalene carboxylic acids. It is a chiral compound, meaning it has a non-superimposable mirror image. The compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of (R)-4-OTN involves its interaction with various molecular targets. The compound has been shown to bind to the active site of COX-2 and inhibit its activity. It also inhibits the activity of 5-LOX by binding to its active site. (R)-4-OTN has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of hepatitis C virus by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
(R)-4-OTN has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. The compound has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses. In addition, (R)-4-OTN has been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
(R)-4-OTN has several advantages for lab experiments. It is a chiral compound, which makes it useful for studying chiral separation techniques. The compound also exhibits various biochemical and physiological effects, making it useful for studying the mechanisms of inflammation, cancer, and viral infections. However, (R)-4-OTN has some limitations for lab experiments. It is a relatively new compound, and its synthesis and purification can be challenging. Moreover, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Future Directions
There are several future directions for studying (R)-4-OTN. One area of research could focus on the development of more efficient synthesis and purification methods for the compound. Another direction could be to study the pharmacokinetics and toxicity of (R)-4-OTN in vivo. Additionally, future studies could investigate the potential of (R)-4-OTN as a therapeutic agent for various diseases, including inflammation, cancer, and viral infections. Finally, research could focus on identifying other molecular targets of (R)-4-OTN and studying its interactions with these targets.
Scientific Research Applications
(R)-4-OTN has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus.
properties
CAS RN |
113867-23-5 |
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Product Name |
(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2R)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
UYNMKOITXUEVCZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](CC(=O)C2=CC=CC=C21)C(=O)O |
SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O |
synonyms |
(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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